molecular formula C23H25FN4O4 B2455018 3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775559-75-5

3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2455018
CAS No.: 1775559-75-5
M. Wt: 440.475
InChI Key: BHITUJWRQGBSAP-UHFFFAOYSA-N
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Description

3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a piperidine ring, a triazolone moiety, and fluorinated aromatic systems, which may contribute to its diverse chemical and biological properties.

Properties

IUPAC Name

3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O4/c1-31-18-6-3-15(4-7-18)14-28-21(25-26-23(28)30)16-9-11-27(12-10-16)22(29)17-5-8-20(32-2)19(24)13-17/h3-8,13,16H,9-12,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHITUJWRQGBSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate amine and ketone precursors under acidic or basic conditions.

    Introduction of the fluorinated benzoyl group: This step involves the acylation of the piperidine ring with 3-fluoro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the triazolone ring: This can be accomplished by reacting the intermediate with hydrazine derivatives under reflux conditions.

    Final coupling: The final step involves coupling the triazolone intermediate with 4-methoxybenzyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry

This compound has been identified as a promising candidate in drug discovery due to its unique structure that allows for interaction with various biological targets. It is included in several screening libraries aimed at identifying new therapeutic agents:

  • Protein-Protein Interaction Library : Contains compounds that can modulate protein interactions, which are critical in many diseases.
  • Peptidomimetic Library : Useful for developing peptide-like drugs that can target specific biological pathways.

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance, compounds similar to this one have shown effectiveness against various cancer cell lines.

Case Study: Anticancer Activity Evaluation

A study evaluated the anticancer effects of triazole derivatives, including this compound, using xenograft models. Results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The structural characteristics of the compound suggest potential antimicrobial properties. Preliminary studies indicate effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Testing

In vitro testing revealed that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus, indicating strong potential for development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is not well-documented. based on its structure, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorinated benzoyl group and the triazolone moiety suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the combination of its piperidine ring, triazolone moiety, and dual methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one , also known by its ChemDiv ID S383-0154, is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H25FN4O3
  • Molecular Weight : 424.48 g/mol
  • LogP : 3.733 (indicating moderate lipophilicity)
  • Water Solubility : LogSw -3.93 (suggesting low solubility in water)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been included in several screening libraries aimed at identifying modulators of protein-protein interactions (PPIs) and other therapeutic targets.

Pharmacological Profile

Research indicates that this compound exhibits significant activity against multiple biological targets:

  • Phosphodiesterase Inhibition :
    • The compound has shown potential as a phosphodiesterase (PDE) inhibitor, which is crucial for regulating intracellular levels of cyclic nucleotides like cAMP and cGMP. Inhibition of PDEs can lead to increased signaling pathways associated with vasodilation and neuroprotection .
  • Dopamine Receptor Modulation :
    • Preliminary studies suggest that the compound may interact with dopamine receptors, particularly the D3 receptor. This interaction could have implications for treating neuropsychiatric disorders by modulating dopaminergic signaling pathways .
  • Antitumor Activity :
    • Some analogs of the compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism is hypothesized to involve apoptosis induction through the modulation of cell cycle regulators and pro-apoptotic factors .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

  • PDE5 Inhibition Assays :
    • Compounds similar to S383-0154 were tested for their ability to inhibit PDE5, showing promising results comparable to established inhibitors .
  • Dopamine Receptor Functional Assays :
    • The compound was evaluated in β-arrestin recruitment assays, revealing selective agonist activity at the D3 receptor while lacking significant activity at D2 receptors .

Structure-Activity Relationship (SAR)

Studies focusing on SAR have identified key modifications that enhance potency and selectivity:

Compound IDD3R Agonist Activity (EC50)D2R Agonist ActivityD2R Antagonist Activity (IC50)
S383-0154710 nMInactive15,700 nM
Analog A278 nMInactive9,000 nM
Analog B98 nM>100,000 nM6,800 nM

This table illustrates how structural modifications can significantly impact receptor selectivity and potency.

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